molecular formula C8H10N2O B1346263 2-(1-Ethoxypropylidene)malononitrile CAS No. 35260-96-9

2-(1-Ethoxypropylidene)malononitrile

Cat. No. B1346263
Key on ui cas rn: 35260-96-9
M. Wt: 150.18 g/mol
InChI Key: GXMOSBIOUZALPM-UHFFFAOYSA-N
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Patent
US06174884B1

Procedure details

16.41 g (249 mmol) of malononitrile and 43.8 g (249 mmol) of triethyl orthopropionate are refluxed for 4.5 hours. The reaction mixture is cooled to room temperature and distilled in vacuo.
Quantity
16.41 g
Type
reactant
Reaction Step One
Quantity
43.8 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](#[N:5])[CH2:2][C:3]#[N:4].[C:6](OCC)(OCC)([O:9][CH2:10][CH3:11])[CH2:7][CH3:8]>>[CH2:10]([O:9][C:6](=[C:2]([C:1]#[N:5])[C:3]#[N:4])[CH2:7][CH3:8])[CH3:11]

Inputs

Step One
Name
Quantity
16.41 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
43.8 g
Type
reactant
Smiles
C(CC)(OCC)(OCC)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled in vacuo

Outcomes

Product
Name
Type
Smiles
C(C)OC(CC)=C(C#N)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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